molecular formula C16H11F3N4O3 B11086573 Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)-

Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)-

Cat. No.: B11086573
M. Wt: 364.28 g/mol
InChI Key: OVUHBBJBMDUWCR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)- is a complex organic compound that features both nitrophenyl and trifluoromethylbenzoimidazolyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the nitrophenyl group: This could be done via a nitration reaction followed by coupling with the benzoimidazole core.

    Formation of the acetamide linkage: This step might involve the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzoimidazole and nitrophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoimidazole or nitrophenyl derivatives.

Scientific Research Applications

Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)- may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-nitrophenyl)-2-(2-chlorobenzoimidazol-1-yl)-
  • Acetamide, N-(2-nitrophenyl)-2-(2-methylbenzoimidazol-1-yl)-

Uniqueness

The presence of the trifluoromethyl group in Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)- imparts unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

Conclusion

Acetamide, N-(2-nitrophenyl)-2-(2-trifluoromethylbenzoimidazol-1-yl)- is a compound of significant interest due to its complex structure and potential applications in various scientific fields

Properties

Molecular Formula

C16H11F3N4O3

Molecular Weight

364.28 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C16H11F3N4O3/c17-16(18,19)15-21-10-5-1-3-7-12(10)22(15)9-14(24)20-11-6-2-4-8-13(11)23(25)26/h1-8H,9H2,(H,20,24)

InChI Key

OVUHBBJBMDUWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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